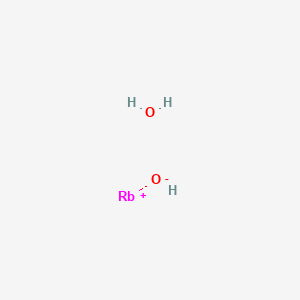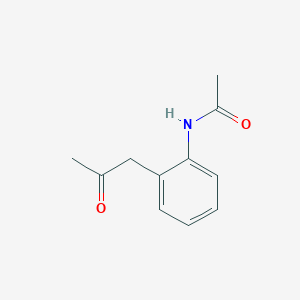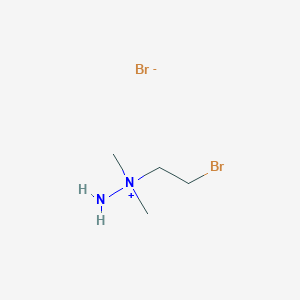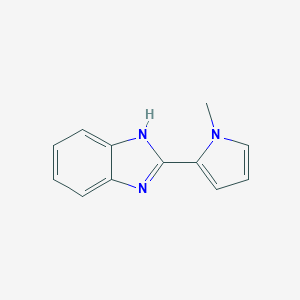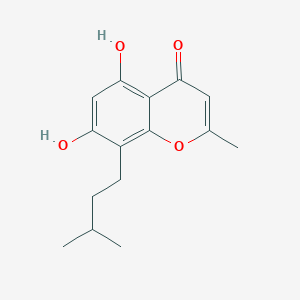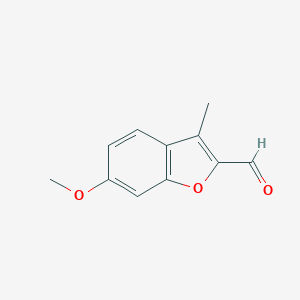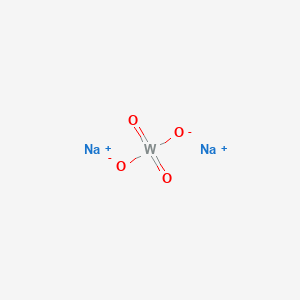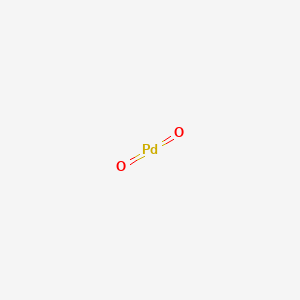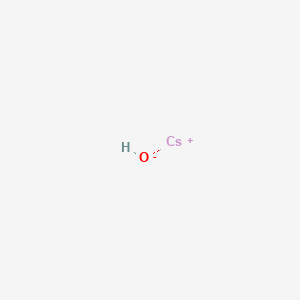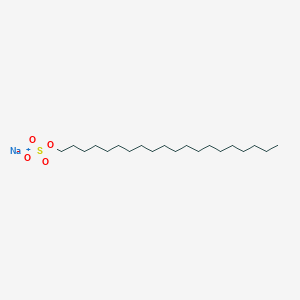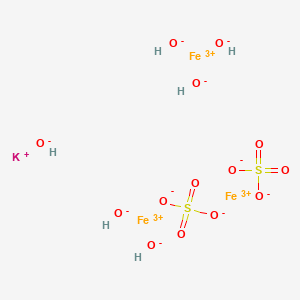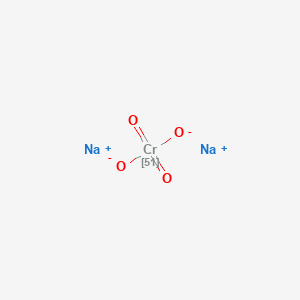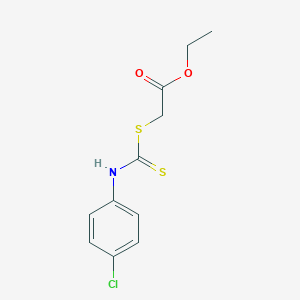
Usaf T-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The USAF T-8 is a synthetic compound that has been extensively studied for its potential use in scientific research applications. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor found in the central nervous system (CNS) and other tissues. The α7 nAChR is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. The USAF T-8 has been shown to have a number of biochemical and physiological effects that make it a valuable tool for studying the α7 nAChR and its role in these processes.
作用机制
The USAF T-8 acts as a selective agonist of the α7 Usaf T-8, which means that it binds specifically to this receptor and activates it. The α7 Usaf T-8 is a ligand-gated ion channel that is permeable to calcium ions. When the USAF T-8 binds to the receptor, it causes a conformational change that opens the channel and allows calcium ions to flow into the cell. This influx of calcium ions triggers a variety of downstream signaling pathways that are involved in the physiological effects of the α7 Usaf T-8.
生化和生理效应
The USAF T-8 has a number of biochemical and physiological effects that make it a valuable tool for studying the α7 Usaf T-8. One of the main effects of the USAF T-8 is its ability to enhance the release of acetylcholine, which is the neurotransmitter that activates the α7 Usaf T-8. This effect has been shown to improve cognitive performance in animal models and may have potential therapeutic applications in humans.
实验室实验的优点和局限性
The USAF T-8 has several advantages for use in lab experiments. It is a highly selective agonist of the α7 Usaf T-8, which means that it can be used to study the effects of this receptor specifically without affecting other receptors. It is also a potent agonist, which means that it can be used at low concentrations to achieve the desired effect. However, there are also limitations to the use of the USAF T-8 in lab experiments. It is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties than endogenous ligands, which could affect the interpretation of results. Additionally, the USAF T-8 is not currently approved for use in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on the USAF T-8 and the α7 Usaf T-8. One potential area of research is the development of new compounds that are more selective or more potent agonists of the α7 Usaf T-8. Another area of research is the use of the USAF T-8 and other α7 Usaf T-8 agonists in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, there is also potential for the use of α7 Usaf T-8 agonists in the treatment of inflammatory disorders, as the receptor is involved in the regulation of inflammation.
合成方法
The USAF T-8 was first synthesized in 2004 by researchers at the United States Air Force Research Laboratory (AFRL). The synthesis method involves the reaction of 2-chloro-5-nitropyridine with 2-methyl-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst. The resulting compound is then treated with sodium methoxide to yield the final product.
科学研究应用
The USAF T-8 has been used extensively in scientific research to study the α7 Usaf T-8 and its role in various physiological processes. One of the main applications of the USAF T-8 is in the field of neuroscience, where it is used to study the role of the α7 Usaf T-8 in learning and memory, attention, and other cognitive processes.
属性
CAS 编号 |
13037-08-6 |
|---|---|
产品名称 |
Usaf T-8 |
分子式 |
C11H12ClNO2S2 |
分子量 |
289.8 g/mol |
IUPAC 名称 |
ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate |
InChI |
InChI=1S/C11H12ClNO2S2/c1-2-15-10(14)7-17-11(16)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,16) |
InChI 键 |
QDBQKKKIBHKLLB-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)CSC(=NC1=CC=C(C=C1)Cl)S |
SMILES |
CCOC(=O)CSC(=S)NC1=CC=C(C=C1)Cl |
规范 SMILES |
CCOC(=O)CSC(=S)NC1=CC=C(C=C1)Cl |
其他 CAS 编号 |
13037-08-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




